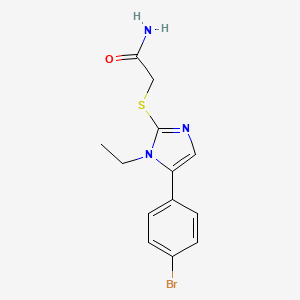

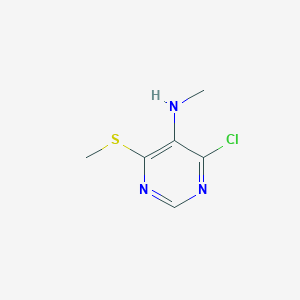

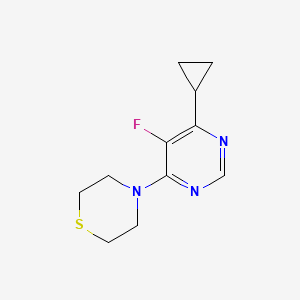

![molecular formula C18H31ClN2O B2956607 N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride CAS No. 1052412-09-5](/img/structure/B2956607.png)

N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride, commonly known as AEPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEPD is a synthetic analog of amantadine, a drug used for the treatment of Parkinson's disease and influenza.

Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are known for their potential in creating materials with high molecular complexity. The compound can serve as a starting material for synthesizing various functional adamantane derivatives. These derivatives are valuable for their bioactivity and can be used as structural blocks in the synthesis of complex molecular assemblies .

Antiviral Applications

One of the prominent applications of adamantane derivatives is in antiviral therapy. Compounds like rimantadine, derived from adamantane, have been used to treat influenza A virus strains. Although resistance has developed over time, new derivatives continue to be explored for their antiviral properties, including against resistant strains .

Development of Peptidomimetics

The structural features of adamantane derivatives make them suitable for the design of peptidomimetics. These molecules mimic the structure of peptides and can be used for targeted drug delivery and regulation of biological processes. The lipophilicity and stability of adamantane-based peptidomimetics enhance their absorption and interaction with biological targets .

Anti-Dengue Virus Activity

Research has shown that adamantane derivatives can be effective against the dengue virus (DENV). Synthesis of hybrid compounds combining adamantane with other structural features known to inhibit DENV has led to promising results in terms of significant anti-DENV activity and low cytotoxicity .

Synthesis of Cage Aminoamides

Adamantane derivatives can be used to synthesize cage aminoamides, which are compounds with a cage-like structure. These compounds have potential applications in the preparation of antiviral drugs like tromantadine .

Chemical Transformations for Drug Synthesis

The compound can undergo various chemical transformations to produce new compounds with potential as pharmaceuticals. For example, the introduction of different functional groups can lead to the creation of new materials with beneficial properties for drug synthesis .

Eigenschaften

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-2-pyrrolidin-1-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O.ClH/c1-13(19-17(21)12-20-4-2-3-5-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMZESDZYDTCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

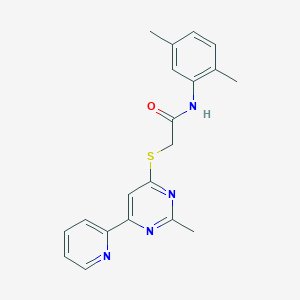

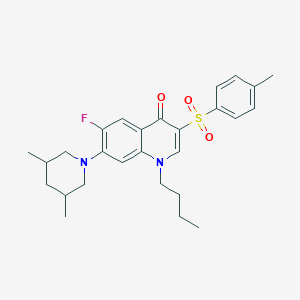

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

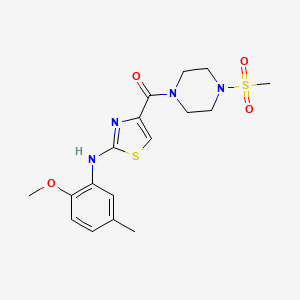

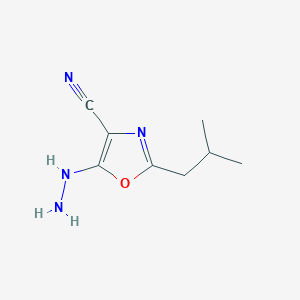

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)

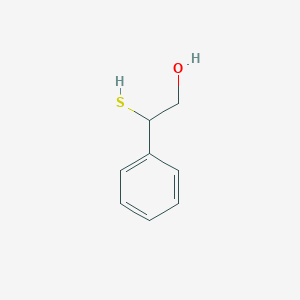

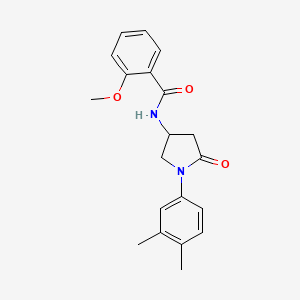

![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)

![N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide](/img/structure/B2956544.png)